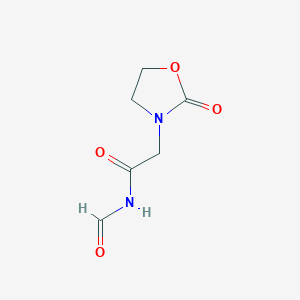
3-Oxazolidineacetamide, N-formyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxazolidineacetamide, N-formyl-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amide that contains a five-membered ring with an oxygen and nitrogen atom. In
Wirkmechanismus
The mechanism of action of 3-Oxazolidineacetamide, N-formyl-2-oxo- is not well understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
3-Oxazolidineacetamide, N-formyl-2-oxo- has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have neuroprotective effects and improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Oxazolidineacetamide, N-formyl-2-oxo- in lab experiments is its relatively simple synthesis method. This compound is also stable and can be easily stored. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Oxazolidineacetamide, N-formyl-2-oxo-. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Additionally, research on the synthesis of analogs of 3-Oxazolidineacetamide, N-formyl-2-oxo- may lead to the development of new and more potent compounds with potential therapeutic applications.
In conclusion, 3-Oxazolidineacetamide, N-formyl-2-oxo- is a promising compound with potential applications in various scientific fields. Its simple synthesis method, stability, and potential therapeutic applications make it an interesting compound for further research.
Synthesemethoden
The synthesis method of 3-Oxazolidineacetamide, N-formyl-2-oxo- involves the reaction of N-formyl-2-oxo-3-pyrroline with ammonia gas in the presence of a catalyst. The reaction results in the formation of 3-Oxazolidineacetamide, N-formyl-2-oxo- with a yield of approximately 80%. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-Oxazolidineacetamide, N-formyl-2-oxo- has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of various complex molecules. It has also been used as a ligand in coordination chemistry studies.
Eigenschaften
CAS-Nummer |
172514-90-8 |
|---|---|
Produktname |
3-Oxazolidineacetamide, N-formyl-2-oxo- |
Molekularformel |
C6H8N2O4 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
N-formyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C6H8N2O4/c9-4-7-5(10)3-8-1-2-12-6(8)11/h4H,1-3H2,(H,7,9,10) |
InChI-Schlüssel |
YNVYVKNDHMSVRW-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(=O)NC=O |
Kanonische SMILES |
C1COC(=O)N1CC(=O)NC=O |
Andere CAS-Nummern |
172514-90-8 |
Synonyme |
3-Oxazolidineacetamide, N-formyl-2-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)

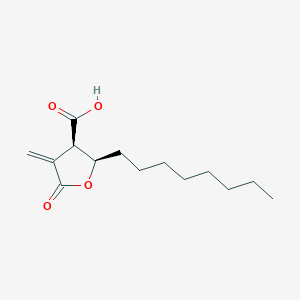

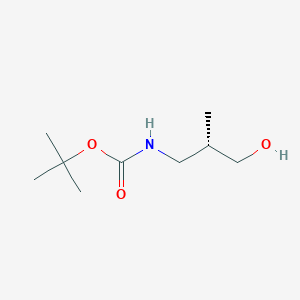

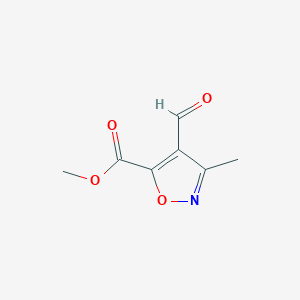


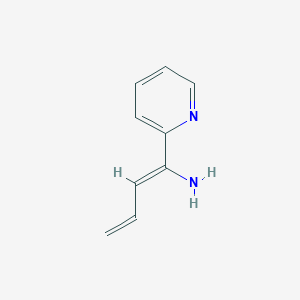

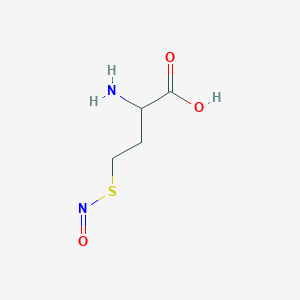

![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)